![molecular formula C19H24N2O3 B4846155 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine](/img/structure/B4846155.png)
1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine
描述
1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine, also known as FMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. FMP belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine is not fully understood. However, it has been suggested that 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine may inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase. 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine may also interfere with the cell cycle progression and induce cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer activity, 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine has also been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin.
实验室实验的优点和局限性
One of the advantages of 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine is its high potency and selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine has some limitations for lab experiments, such as its low solubility in water and its potential toxicity to normal cells. Therefore, further studies are needed to optimize the formulation and delivery of 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine for clinical use.
未来方向
There are several future directions for the research on 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine. One potential direction is to investigate the synergistic effects of 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine with other anticancer agents, such as chemotherapy drugs or targeted therapies. Another direction is to explore the potential of 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine as a treatment for other diseases, such as neurodegenerative disorders or infectious diseases. Furthermore, the development of novel analogs of 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine with improved pharmacological properties may also be a promising avenue for future research.
Conclusion:
In conclusion, 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine is a chemical compound that has shown promising anticancer activity and other potential therapeutic applications. The synthesis of 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine can be optimized to improve its yield and purity. The mechanism of action of 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine is not fully understood, but it may involve the inhibition of certain enzymes and interference with the cell cycle progression. 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine has exhibited a wide range of biochemical and physiological effects, and has some advantages and limitations for lab experiments. There are several future directions for the research on 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine, including investigating its synergistic effects with other anticancer agents and exploring its potential for other diseases.
科学研究应用
1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine has been studied for its potential therapeutic applications, particularly as an anticancer agent. Several studies have demonstrated that 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine has also been found to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
1-[4-(furan-2-ylmethyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-23-17-7-4-16(5-8-17)6-9-19(22)21-12-10-20(11-13-21)15-18-3-2-14-24-18/h2-5,7-8,14H,6,9-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLMCFPGTUBKKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



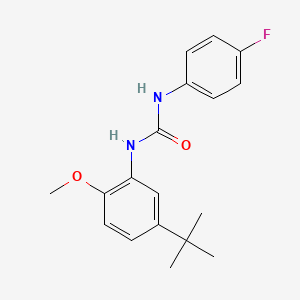
![N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole-2-carboxamide](/img/structure/B4846078.png)
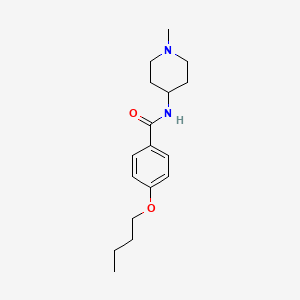
![ethyl 5,5-dimethyl-2-{[(4-propoxyphenyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B4846089.png)
![N-(2-isopropyl-6-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4846091.png)
![2-{1-[(5-methyl-2-furyl)methyl]-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4846108.png)
![2-{1-[(3,5-dimethyl-1-piperidinyl)acetyl]-3-oxo-2-piperazinyl}-N-phenylacetamide](/img/structure/B4846110.png)

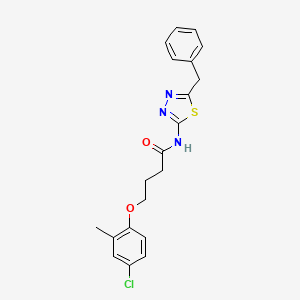
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-fluorobenzamide](/img/structure/B4846121.png)
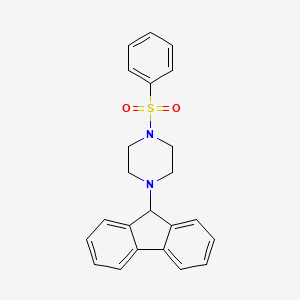
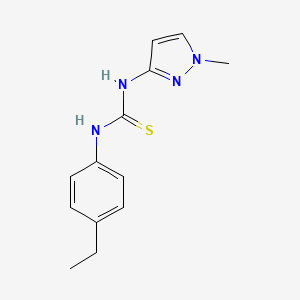
![5,5-dimethyl-2-({[(2-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B4846149.png)
![1'-[(4-methoxyphenyl)sulfonyl]-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole](/img/structure/B4846187.png)